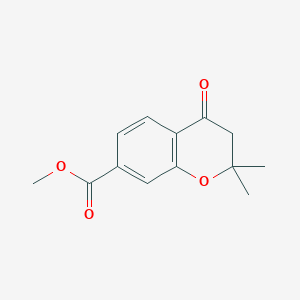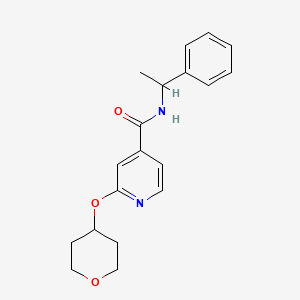
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one, also known as CTZ, is a chemical compound that belongs to the class of triazine derivatives. CTZ has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been shown to have antibacterial effects by inhibiting the growth of various bacterial strains.
实验室实验的优点和局限性
The advantages of using 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one in lab experiments include its high potency, selectivity, and low toxicity. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for lab experiments. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions, such as high pH.
未来方向
There are several future directions for the study of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another potential direction is the investigation of the molecular mechanism of action of this compound and its analogs, which could lead to the identification of new drug targets and the development of novel therapeutic strategies. Additionally, the application of this compound in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.
合成方法
The synthesis of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one can be achieved through several methods, including the reaction of 4-chlorobenzylamine with phenyl isocyanate in the presence of a base or the reaction of 4-chlorobenzylamine with cyanuric chloride and phenyl isocyanate in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.
科学研究应用
3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In biochemistry, this compound has been used as a probe to investigate the structure and function of proteins and enzymes. In pharmacology, this compound has been studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antibacterial activities.
属性
CAS 编号 |
40108-65-4 |
|---|---|
分子式 |
C16H12ClN3O |
分子量 |
297.74 |
IUPAC 名称 |
5-[(4-chlorophenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20-19-15(18-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) |
InChI 键 |
XRFZVQYALJCILC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)CC3=CC=C(C=C3)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603682.png)
![N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603683.png)
![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)







![({2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2603699.png)
![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)
![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)